Zoleprodolol

Description

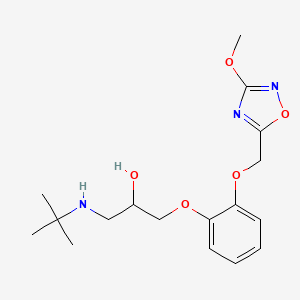

Structure

3D Structure

Properties

CAS No. |

158599-53-2 |

|---|---|

Molecular Formula |

C17H25N3O5 |

Molecular Weight |

351.4 g/mol |

IUPAC Name |

1-(tert-butylamino)-3-[2-[(3-methoxy-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]propan-2-ol |

InChI |

InChI=1S/C17H25N3O5/c1-17(2,3)18-9-12(21)10-23-13-7-5-6-8-14(13)24-11-15-19-16(22-4)20-25-15/h5-8,12,18,21H,9-11H2,1-4H3 |

InChI Key |

NXTODQHJOKDVFU-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NCC(COC1=CC=CC=C1OCC2=NC(=NO2)OC)O |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC=C1OCC2=NC(=NO2)OC)O |

Appearance |

Solid powder |

Synonyms |

Zoleprodolol; 1-(tert-butylamino)-3-(2-((3-methoxy-1,2,4-oxadiazol-5-yl)methoxy)phenoxy)propan-2-ol |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Zoleprodolol

Established Synthetic Routes for Zoleprodolol

While a specific, detailed, and publicly available established synthetic route for this compound is not extensively documented in readily accessible scientific literature, its synthesis can be logically deduced from standard organic chemistry principles and known methods for preparing structurally related compounds. The general approach would involve the synthesis of two key intermediates: the phenoxypropanolamine portion and the 3-methoxy-1,2,4-oxadiazole unit, followed by their coupling.

Key Reaction Steps and Intermediates (e.g., Oxadiazole Ring Formation)

The synthesis of this compound likely proceeds through a convergent pathway, where the main fragments of the molecule are prepared separately and then joined.

A. Synthesis of the Phenoxypropanolamine Moiety:

A common and well-established method for the synthesis of the chiral phenoxypropanolamine side chain, a hallmark of many beta-blockers, involves the reaction of a substituted phenol (B47542) with a chiral epoxide. In the case of this compound, this would begin with a suitably protected 2-hydroxyphenoxy derivative.

A probable key intermediate is a protected version of 2-hydroxyphenoxymethyl ether. The synthesis would likely involve the following steps:

Protection of the Phenolic Hydroxyl Group: The phenolic hydroxyl group of a starting material like 2-hydroxybenzaldehyde or a related compound would be protected to prevent unwanted side reactions.

Formation of the Ether Linkage: The protected phenol would then be reacted with a suitable reagent to introduce the methoxy (B1213986) group of the final oxadiazole-methoxy portion.

Introduction of the Propanolamine (B44665) Side Chain: A crucial step involves the reaction of the phenolic intermediate with (R)-epichlorohydrin. This reaction, typically carried out in the presence of a base, results in the opening of the epoxide ring and the formation of a glycidyl (B131873) ether. The use of the (R)-enantiomer of epichlorohydrin (B41342) is critical for establishing the desired stereochemistry at the secondary alcohol of the propanolamine chain.

Aminolysis of the Epoxide: The resulting epoxide intermediate is then subjected to aminolysis with tert-butylamine. This reaction opens the epoxide ring to form the final 1-(tert-butylamino)-3-phenoxy-2-propanol structure.

B. Formation of the 3-Methoxy-1,2,4-Oxadiazole Ring:

The 1,2,4-oxadiazole (B8745197) ring is a key heterocyclic core in this compound. There are several general methods for the synthesis of 1,2,4-oxadiazoles, and the choice of method would depend on the available starting materials and desired substitution pattern. A common and versatile method involves the reaction of an amidoxime (B1450833) with a carboxylic acid derivative.

For the 3-methoxy-1,2,4-oxadiazole moiety of this compound, a plausible synthetic route would involve:

Preparation of Methoxyamidoxime: The synthesis would start with the preparation of methoxyamidoxime or a suitable precursor.

Cyclization Reaction: This amidoxime would then be reacted with a suitable acylating agent, such as a derivative of formic acid or a related one-carbon synthon, to form the 1,2,4-oxadiazole ring with a methoxy group at the 3-position. The cyclization is often promoted by a dehydrating agent.

Another established method for 1,2,4-oxadiazole synthesis is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. While feasible, the reactivity of the required nitriles and the potential for side reactions might make this route less direct for the specific substitution pattern in this compound.

C. Coupling of Intermediates:

The final step in a convergent synthesis would be the coupling of the phenoxypropanolamine intermediate with the 3-methoxy-1,2,4-oxadiazole moiety. This would likely involve the deprotection of the phenolic hydroxyl group on the propanolamine precursor, followed by an etherification reaction with a reactive derivative of the oxadiazole, such as a halomethyl-substituted 3-methoxy-1,2,4-oxadiazole.

Novel Approaches to this compound Synthesis

While specific novel synthetic methodologies for this compound are not prominently reported, advancements in synthetic organic chemistry could offer more efficient or environmentally friendly routes.

Potential areas for innovation include:

One-Pot Syntheses: Developing a one-pot reaction where multiple steps of the synthesis are carried out in a single reaction vessel without the isolation of intermediates could significantly improve efficiency.

Catalytic Methods: The use of novel catalysts, for instance, in the epoxide ring-opening or the oxadiazole formation steps, could lead to milder reaction conditions, higher yields, and improved stereoselectivity.

Flow Chemistry: The application of continuous flow technology could offer better control over reaction parameters, leading to improved safety and scalability of the synthesis.

Strategies for Derivatization and Analogue Generation of this compound

The generation of this compound analogues is crucial for understanding its structure-activity relationships (SAR). Derivatization strategies would focus on modifying the three main structural components of the molecule: the aromatic ring, the propanolamine side chain, and the oxadiazole moiety.

A. Modification of the Aromatic Ring:

Substitution: Introducing various substituents (e.g., alkyl, halogen, nitro, amino groups) at different positions on the phenyl ring can probe the electronic and steric requirements for biological activity.

Ring Variation: Replacing the phenyl ring with other aromatic or heteroaromatic systems could lead to analogues with different pharmacokinetic properties.

B. Modification of the Propanolamine Side Chain:

N-Substituent: Varying the alkyl group on the nitrogen atom (e.g., replacing the tert-butyl group with isopropyl, cyclohexyl, or other bulky groups) is a common strategy in the development of beta-blockers to modulate selectivity and potency.

Stereochemistry: Synthesizing the (S)-enantiomer or the racemic mixture would be important to confirm the stereochemical requirements for activity.

Hydroxyl Group Modification: Esterification or etherification of the secondary alcohol could be explored, although this is likely to significantly impact the interaction with the target receptor.

C. Modification of the Oxadiazole Moiety:

Substitution at C5: The methyleneoxy linker at the 5-position of the oxadiazole could be modified. For instance, the length of the linker could be altered, or it could be replaced with other functional groups like a thioether or an amide.

Substitution at C3: The methoxy group at the 3-position of the oxadiazole is another key point for derivatization. It could be replaced with other alkoxy groups, alkyl groups, or amino groups to investigate the impact on activity.

Ring Isomers: Synthesizing analogues with other oxadiazole isomers, such as 1,3,4-oxadiazole (B1194373) or 1,2,5-oxadiazole, could provide insights into the importance of the specific arrangement of atoms in the heterocyclic ring.

These derivatization strategies would generate a library of this compound analogues, which could then be screened to identify compounds with improved potency, selectivity, or other desirable pharmacological properties.

Pharmacological Characterization of Zoleprodolol: Preclinical Insights

Receptor Interaction and Binding Dynamics of Zoleprodolol

Beta-Adrenergic Receptor Subtype Selectivity

No data is publicly available regarding the binding affinity and selectivity of this compound for beta-1, beta-2, and beta-3 adrenergic receptor subtypes. Studies on other beta-blockers, such as bisoprolol (B1195378), atenolol, and propranolol, have established varying degrees of selectivity for the β1-receptor, which is a key determinant of their clinical profiles. nih.gov For instance, bisoprolol has been shown to have a high selectivity for the β1-receptor. nih.gov However, without specific studies on this compound, its selectivity profile remains unknown.

Ligand-Receptor Binding Kinetics of this compound

There is no available information on the ligand-receptor binding kinetics of this compound, including its association (k_on) and dissociation (k_off) rate constants, or its residence time at beta-adrenergic receptors. The kinetic parameters of a drug can significantly influence its pharmacological effect. nih.govncats.io For example, a slower dissociation rate can lead to a more prolonged receptor blockade. ncats.ioslideshare.net The kinetic properties of this compound have not been reported in the accessible scientific literature.

Molecular Mechanisms of Action of this compound

Intracellular Signaling Pathways Modulated by this compound

As an antagonist of beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs), this compound is expected to inhibit the downstream signaling pathways typically activated by catecholamines. ncats.ioncats.iowikipedia.org This would primarily involve the inhibition of adenylyl cyclase, leading to decreased production of the second messenger cyclic AMP (cAMP) and subsequent reduced activation of Protein Kinase A (PKA). researchgate.netndclist.com However, specific studies confirming and detailing the modulation of these or other signaling pathways by this compound are not available.

Enzyme Interactions and Modulation by this compound

Information regarding the enzymatic metabolism of this compound, including the specific cytochrome P450 (CYP) isoenzymes involved, is not documented in the public domain. medkoo.compharmacy180.com Furthermore, there are no available studies on whether this compound acts as an inhibitor or inducer of these enzymes, which is a critical aspect for predicting potential drug-drug interactions. Many beta-blockers, like metoprolol, are known to be metabolized by CYP2D6. medkoo.com

Structure-Activity Relationship (SAR) Studies of this compound Analogues

No structure-activity relationship (SAR) studies for this compound or its analogues have been published. SAR studies are fundamental in drug discovery for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. pharmacy180.comslideshare.net For aryloxypropanolamine beta-blockers, key structural features that influence activity include the nature of the aromatic ring and the substituents on the amine. pharmacy180.com The specific contributions of the methoxy-oxadiazole moiety in the structure of this compound to its pharmacological activity have not been explored in publicly accessible research.

Impact of Structural Moieties on Receptor Affinity and Efficacy3.3.2. Rational Design Principles for this compound Derivatives

Additionally, no data tables or a list of compound names can be generated as no related compounds or data were found.

Preclinical Pharmacodynamics and Efficacy Evaluation of Zoleprodolol

In Vivo Preclinical Models for Zoleprodolol Efficacy

Following in vitro characterization, the efficacy of a compound is evaluated in living organisms. In vivo models are crucial for understanding the integrated physiological response to a drug, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties.

A variety of non-human mammalian models are employed in cardiovascular research to assess the efficacy of potential new drugs. revespcardiol.org Rodent models, such as rats and mice, are often used in early-stage in vivo studies due to their well-characterized physiology and the availability of transgenic strains. nih.gov For beta-blockers, these models are used to investigate effects on heart rate, blood pressure, and cardiac output under basal conditions and in response to sympathomimetic challenges.

Larger animal models, such as dogs and non-human primates, are often used in later-stage preclinical development as their cardiovascular physiology more closely resembles that of humans. nih.gov In these models, more complex studies can be performed, such as evaluating the effects of a new beta-blocker in models of hypertension, myocardial infarction, or heart failure. revespcardiol.orgnih.gov

Within these animal models, detailed mechanistic studies are conducted to confirm the mode of action of the compound in vivo. For a putative beta-blocker like this compound, this would involve demonstrating blockade of beta-adrenergic responses.

A common experimental design is to administer the compound and then challenge the animal with a beta-agonist like isoproterenol. The degree to which this compound attenuates the expected increase in heart rate (a β1 response) and decrease in diastolic blood pressure (a β2 response) would provide in vivo evidence of its beta-blocking activity and selectivity. For example, a β1-selective blocker would be expected to have a more pronounced effect on heart rate than on blood pressure at a given dose.

These studies are critical for establishing a proof-of-concept for the therapeutic potential of a new compound and for guiding the design of subsequent clinical trials in humans.

Future Directions and Research Trajectories for Zoleprodolol

Identification of Novel Pharmacological Targets for Zoleprodolol

While this compound's principal mechanism is understood to be its antagonism of beta-adrenergic receptors, future research is poised to investigate its effects on alternative molecular pathways. The exploration of such "off-target" or secondary pharmacological actions could unveil new therapeutic applications for this compound, potentially in areas beyond its traditional use in cardiovascular medicine. cvpharmacology.comregeneron.com

One promising area of investigation is the compound's potential interaction with various ion channels. Some beta-blockers, for instance, have been shown to interact with potassium channels, an action that contributes to their antiarrhythmic effects. nih.gov A focused research program could assess this compound's activity on a range of cardiac and non-cardiac ion channels, such as those involved in neuropathic pain or other neurological conditions. mdpi.com

Furthermore, many therapeutic agents possess the ability to modulate inflammatory pathways. Chronic inflammation is a known driver in the pathology of cardiovascular disease. nih.gov Research could be directed to determine if this compound exhibits anti-inflammatory properties, perhaps by influencing cytokine signaling or immune cell function. Such findings could position it as a candidate for drug repurposing in inflammatory or autoimmune conditions. nih.gov

Given that the molecular structure of some therapeutic compounds includes a sulfonamide moiety, there is a precedent for investigating interactions with enzymes like carbonic anhydrases. nih.gov These enzymes are targets for a variety of drugs beyond diuretics, including anti-obesity and anti-cancer agents. nih.gov A systematic screening of this compound against a panel of such enzymes could identify unexpected inhibitory or modulatory activity, opening up new research and therapeutic possibilities.

Future research could also leverage "omics" technologies, including genomics, proteomics, and metabolomics, to obtain a systemic view of this compound's effects. nih.gov This approach can help identify novel molecular targets and pathways affected by the drug, providing a broader understanding of its biological impact and revealing previously unconsidered therapeutic opportunities. nih.gov

Development of Advanced Preclinical Models for this compound Assessment

The translation of preclinical findings to clinical success is a significant challenge in drug development, often due to the limitations of traditional assessment models. nih.gov The future assessment of this compound will likely benefit from the adoption of advanced, more physiologically relevant preclinical models that can better predict human responses.

A major leap forward in this area is the development of complex in vitro models (CIVM), such as microphysiological systems (MPS) and "organ-on-a-chip" (OOC) technologies. nih.govaltex.org These systems use human cells in a 3D microenvironment that mimics the architecture and function of human organs, such as the heart, liver, or vasculature. nih.govnih.gov For this compound, a "heart-on-a-chip" model could be used to assess its effects on cardiac contractility, electrophysiology, and potential cardiotoxicity with greater accuracy than standard 2D cell cultures. nih.gov Similarly, a "gut-liver-on-a-chip" model could provide crucial insights into its metabolism and potential for drug-induced liver injury (DILI), a major concern in drug development. nih.gov

In the realm of in vivo studies, the use of "humanized" animal models represents another significant advancement. nih.gov These are typically immunodeficient mice engrafted with human cells or tissues, or genetically engineered to express human genes. Such models could be invaluable for studying the human-specific effects of this compound. nih.gov

The table below provides a comparative overview of traditional and advanced preclinical models for cardiovascular drug assessment.

| Model Type | Description | Advantages for this compound Assessment | Limitations |

|---|---|---|---|

| Traditional 2D Cell Culture | Monolayers of cardiac cells grown on a flat plastic surface. | High-throughput screening capability, low cost. nih.gov | Poorly replicates tissue-specific architecture and function, leading to low predictive value for human response. nih.govnih.gov |

| Traditional Animal Models (e.g., Rat, Mouse) | Standard rodent models used to study systemic drug effects. | Provides data on systemic effects and pharmacokinetics. nih.gov | Significant physiological and genetic differences from humans can lead to poor correlation with clinical outcomes. nih.gov |

| Advanced Organ-on-a-Chip (OOC) | Microfluidic devices with 3D cultures of human cells mimicking organ-level function. nih.gov | More accurately mimics human physiology, allows for assessment of tissue-specific effects and toxicity (e.g., heart-on-a-chip). nih.govaltex.org | Technologically complex, lower throughput than 2D cultures. |

| Advanced Humanized Mice | Mice genetically engineered to express human genes or engrafted with human cells/tissues. nih.gov | Allows for in vivo study of human-specific drug interactions and immune responses. nih.gov | High cost, complex to create and maintain, may not fully recapitulate all aspects of human disease. |

Interdisciplinary Research Opportunities for this compound

The full potential of this compound can be unlocked through collaborative efforts that merge expertise from diverse scientific disciplines. nih.gov An interdisciplinary approach can foster innovation, from fundamental discovery to advanced therapeutic application. regeneron.com

One key area for collaboration is between cardiovascular medicine and genetic engineering . By creating sophisticated animal or cellular models with specific genetic modifications (e.g., mutations associated with heart disease), researchers can investigate this compound's efficacy in specific patient subpopulations and elucidate its mechanism in genetically defined contexts. nih.gov

The integration of pharmacology with bioinformatics and systems biology is another crucial avenue. High-throughput screening combined with 'omics' data analysis can provide a comprehensive map of this compound's molecular interactions. nih.gov This data-driven approach can help predict novel drug targets, identify biomarkers for patient response, and understand the drug's effects on a network level. nih.gov

Furthermore, collaboration with materials science and nanotechnology could lead to the development of novel drug delivery systems. This concept, sometimes termed "drug re-engineering," could involve creating formulations of this compound that provide targeted delivery to cardiac tissue, thereby enhancing efficacy while minimizing potential off-target effects. nih.gov For example, designing nanocarriers that selectively bind to receptors expressed on cardiac cells could revolutionize how the drug is administered. nih.gov

The following table outlines potential interdisciplinary research opportunities for this compound.

| Collaborating Disciplines | Research Goal | Potential Impact on this compound Development |

|---|---|---|

| Cardiovascular Medicine & Genetic Engineering | Develop genetically tailored disease models (in vitro/in vivo) to study drug effects. nih.gov | Elucidation of mechanism in specific disease states; identification of patient populations most likely to benefit. |

| Pharmacology & Bioinformatics/'Omics' | Integrate experimental data with computational analysis to build a systems-level understanding of the drug's action. nih.gov | Identification of novel targets and pathways; discovery of predictive biomarkers for efficacy. nih.gov |

| Medicinal Chemistry & Structural Biology | Synthesize and evaluate this compound derivatives to optimize activity against primary and novel targets. | Development of next-generation compounds with improved selectivity and therapeutic profiles. nih.gov |

| Pharmacology & Materials Science/Nanotechnology | Design and test novel formulations for targeted drug delivery or controlled release (drug re-engineering). nih.gov | Enhanced therapeutic efficacy at the target site; reduction of systemic exposure and off-target effects. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended experimental protocols for synthesizing Zoleprodolol with high purity for in vitro studies?

- Methodological Guidance : Utilize solid-phase peptide synthesis (SPPS) with Fmoc chemistry, followed by reverse-phase HPLC purification (≥95% purity). Characterize using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm structural integrity. Batch-to-batch consistency should be verified via HPLC and MS for critical assays .

- Key Parameters : Include solvent selection (e.g., TFA removal for cell-based assays), salt content analysis, and lyophilization protocols to minimize variability .

Q. How should researchers design dose-response studies for this compound in preclinical models?

- Framework : Apply the PICOT framework:

- P opulation: Rodent models (e.g., Sprague-Dawley rats) with induced pathologies.

- I ntervention: this compound administered at 0.1–10 mg/kg.

- C omparison: Placebo or standard therapy (e.g., propranolol).

- O utcome: Biomarker quantification (e.g., heart rate, cAMP levels).

- T imeframe: Acute (24h) vs. chronic (4-week) exposure .

- Statistical Design : Use ANOVA with post-hoc Tukey tests for multi-dose comparisons, ensuring power analysis (α=0.05, β=0.2) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro efficacy and in vivo toxicity data for this compound?

- Analytical Strategy :

Mechanistic Validation : Compare receptor binding kinetics (e.g., β-adrenergic receptor off-rates) across models using surface plasmon resonance (SPR) .

Metabolite Screening : Identify toxic metabolites via LC-MS/MS in plasma and liver microsomes. Adjust formulations (e.g., enteric coatings) to mitigate hepatic first-pass effects .

Species-Specific Factors : Evaluate interspecies differences in cytochrome P450 isoforms using humanized mouse models .

Q. What methodologies are optimal for studying this compound’s off-target effects in complex biological systems?

- Proteomic Approaches : Conduct affinity purification mass spectrometry (AP-MS) to map interactomes in cardiac tissue lysates .

- CRISPR Screening : Perform genome-wide knockout screens to identify synthetic lethal partners or resistance mechanisms .

- Computational Modeling : Apply molecular dynamics simulations to predict binding promiscuity at non-canonical sites (e.g., GPCR subfamilies) .

Q. How should translational studies for this compound balance internal validity and clinical relevance?

- Model Selection : Use patient-derived xenografts (PDX) or organoids for pharmacodynamic profiling .

- Endpoint Harmonization : Align preclinical endpoints (e.g., tumor volume reduction) with clinical trial outcomes (e.g., progression-free survival) using RECIST criteria .

- Ethical Considerations : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for human trial design .

Data Analysis & Reproducibility

Q. What statistical methods are recommended for handling batch effects in this compound multi-center studies?

- Normalization Techniques : Apply ComBat or surrogate variable analysis (SVA) to adjust for inter-lab variability .

- Quality Control : Include internal reference standards in each batch and validate via principal component analysis (PCA) .

Q. How can researchers ensure reproducibility when scaling this compound synthesis from lab to pilot production?

- Process Analytical Technology (PAT) : Implement real-time FTIR monitoring during crystallization to control polymorphism .

- Critical Quality Attributes (CQAs) : Define particle size distribution, dissolution rates, and stability under ICH guidelines (e.g., Q1A(R2)) .

Contradiction & Bias Mitigation

Q. What steps should be taken when peer-reviewed studies report conflicting pharmacokinetic profiles for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.